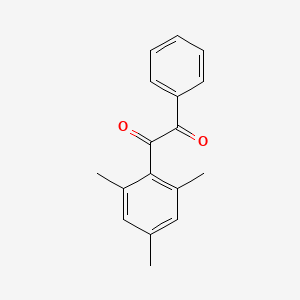

1-Mesityl-2-phenylethane-1,2-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

1-phenyl-2-(2,4,6-trimethylphenyl)ethane-1,2-dione |

InChI |

InChI=1S/C17H16O2/c1-11-9-12(2)15(13(3)10-11)17(19)16(18)14-7-5-4-6-8-14/h4-10H,1-3H3 |

InChI Key |

IMHIDILLANKTRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)C(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 1 Mesityl 2 Phenylethane 1,2 Dione

Reactions at the α-Dicarbonyl Moiety

The adjacent ketone functionalities in the 1,2-dione system are the principal sites of reactivity, readily participating in addition, condensation, and redox reactions.

The electrophilic nature of the carbonyl carbons in 1-Mesityl-2-phenylethane-1,2-dione makes them susceptible to attack by various nucleophiles. The general mechanism involves the nucleophile attacking a carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Due to the steric bulk of the mesityl group, nucleophilic attack may preferentially occur at the phenyl-substituted carbonyl carbon.

A hallmark reaction of α-diketones is their condensation with 1,2-diamines to form quinoxaline (B1680401) derivatives. nih.gov This reaction is a classic method for preparing these important nitrogen-containing heterocycles. nih.govthieme-connect.de The reaction of this compound with a substituted o-phenylenediamine (B120857) proceeds via a two-step condensation, first forming a diimine intermediate which then cyclizes and aromatizes to yield the stable quinoxaline product. The use of heterogeneous catalysts can promote this reaction efficiently at room temperature, offering high yields. nih.gov

Table 1: Example of Condensation Reaction

| Reactant 1 | Reactant 2 | Product Type |

|---|

Analysis of related benzil (B1666583) analogues demonstrates that the 1,2-dione moiety is essential for this type of reactivity. nih.govresearchgate.net

The redox chemistry of the α-dicarbonyl moiety allows for the synthesis of valuable derivatives.

Selective Hydrogenation: The two carbonyl groups can be selectively reduced. Using mild reducing agents, it is possible to reduce one of the ketone groups to a hydroxyl group, yielding an α-hydroxy ketone, also known as an acyloin. Further reduction with stronger agents can lead to the corresponding 1-mesityl-2-phenylethane-1,2-diol. The choice of reducing agent and reaction conditions is critical to control the extent of reduction.

Further Oxidation: While α-diketones are already in a relatively high oxidation state, they can undergo oxidative cleavage under harsh conditions, such as with strong oxidizing agents like permanganate (B83412) or periodic acid, which breaks the carbon-carbon bond between the carbonyls to form carboxylic acids. However, a more common transformation involves the oxidation of related precursor molecules. For instance, the selective oxidation of a benzylic alcohol in a diol can be achieved with high selectivity using specific catalysts, highlighting the differential reactivity of alcohol groups based on their position relative to a phenyl ring. researchgate.net

Reactivity Involving Aromatic Substituents

The two aromatic rings on this compound exhibit different reactivities towards electrophilic aromatic substitution due to their distinct substituents.

Mesityl Ring: The mesityl group contains three electron-donating methyl groups, which strongly activate the ring towards electrophilic attack. Substitution would be directed to the sole remaining unsubstituted aromatic carbon. The high nucleophilicity of this ring makes it susceptible to a variety of electrophilic substitution reactions.

Phenyl Ring: The phenyl group is attached to an electron-withdrawing α-dicarbonyl moiety. This deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions. Consequently, reactions such as nitration or halogenation on the phenyl ring would require more forcing conditions compared to the mesityl ring.

Photochemical Reactivity and Investigation of Excited State Dynamics

Like its analogue benzil (1,2-diphenylethane-1,2-dione), this compound is expected to be photochemically active. researchgate.net Aromatic α-diketones are known to absorb ultraviolet light, promoting the molecule to an electronically excited singlet state (S₁). These excited states are often subject to very rapid intersystem crossing to the corresponding triplet state (T₁). rsc.org This efficient formation of a triplet state is a key characteristic of such molecules. rsc.orgrsc.org This property allows benzil and its analogues to be used as photoinitiators for free-radical polymerization, where the triplet state species can abstract a hydrogen atom from a donor molecule to generate radicals that initiate the polymerization process. researchgate.net The substitution pattern, including the bulky mesityl group, can influence the lifetime and reactivity of these excited states. rsc.org

Role as Precursors in the Synthesis of Functionalized Heterocycles

This compound is a valuable building block for the synthesis of various heterocyclic compounds. nih.govmdpi.com Its ability to react with dinucleophiles makes it a key precursor for constructing ring systems containing two heteroatoms.

The most prominent example is the synthesis of quinoxalines, which are an important class of nitrogen-containing heterocycles with applications in materials science and as scaffolds for pharmaceuticals. nih.govnih.gov The reaction involves the condensation of the 1,2-dicarbonyl compound with an aromatic 1,2-diamine. nih.govthieme-connect.de This modular approach allows for the synthesis of a wide library of substituted quinoxalines by varying the substituents on both the diketone and the diamine precursors.

Table 2: Synthesis of Heterocycles from 1,2-Diketones

| Diketone Precursor | Dinucleophile | Resulting Heterocycle | Reference |

|---|---|---|---|

| This compound | o-Phenylenediamine | 6-Mesityl-7-phenylquinoxaline | nih.gov |

This synthetic strategy provides a straightforward and high-yielding route to complex heterocyclic structures from readily available starting materials. nih.gov

Advanced Spectroscopic and Structural Characterization of 1 Mesityl 2 Phenylethane 1,2 Dione and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 1-Mesityl-2-phenylethane-1,2-dione in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons of the phenyl and mesityl groups exhibit signals in the downfield region, typically between 6.8 and 7.5 ppm. aascit.org The integration of these signals corresponds to the number of protons on each aromatic ring. The mesityl group is distinguished by the presence of methyl proton signals, which appear as sharp singlets in the upfield region, usually around 2.0-2.5 ppm. The exact chemical shifts are influenced by the solvent and the specific substitution pattern on the aromatic rings. rsc.orgnih.gov

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbons of the dione (B5365651) moiety are highly deshielded and appear significantly downfield, often in the range of 190-200 ppm. multiscreensite.com The aromatic carbons of the phenyl and mesityl rings resonate between approximately 120 and 140 ppm. The methyl carbons of the mesityl group are observed in the upfield region of the spectrum, typically around 20-25 ppm. rsc.org The number of distinct signals in both ¹H and ¹³C NMR spectra can also confirm the symmetry of the molecule. multiscreensite.com For instance, studies on various substituted benzil (B1666583) derivatives have demonstrated the utility of NMR in confirming their synthesized structures. bohrium.comeurekaselect.comtubitak.gov.tr

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Protons (Phenyl & Mesityl) | 6.8 - 7.5 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 190 - 200 |

| Aromatic Carbons | 120 - 140 |

X-ray Crystallography for Solid-State Structure Determination

It has been reported that benzil itself typically adopts a cis-skew conformation in the ground state. researchgate.net However, the introduction of bulky substituents can significantly influence the preferred conformation. For example, the presence of bulky alkyl groups at the ortho-positions of the phenyl rings can force the molecule into a trans-planar conformation due to steric hindrance. researchgate.net Given the steric bulk of the mesityl group, it is plausible that this compound could exhibit a conformation different from that of unsubstituted benzil. Studies on related structures, such as 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime, have shown that the mesityl ring adopts a trans conformation relative to other parts of the molecule. researchgate.net The crystal structure of benzil features a long carbon-carbon bond of 1.54 Å between the two carbonyl centers, indicating a lack of π-bonding between them. wikipedia.org Similar detailed structural parameters for this compound would be determined through single-crystal X-ray diffraction analysis. mdpi.comresearchgate.net

Table 3: Common Crystal Packing Parameters and Conformations in Benzil Analogs

| Parameter | Typical Observation | Reference |

|---|---|---|

| Conformation | cis-skew or trans-planar | researchgate.net |

| C-C bond (dione) | ~1.54 Å | wikipedia.org |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact molecular mass of the compound (C₁₇H₁₆O₂), which is 252.31 g/mol . bldpharm.com

Ketones and aldehydes, particularly α-diketones, are known to undergo characteristic fragmentation pathways upon electron ionization. libretexts.org A common and significant fragmentation process is alpha-cleavage , where the bond between a carbonyl carbon and an adjacent carbon atom is broken. youtube.comlibretexts.orgyoutube.com For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the bond between the two carbonyl carbons, which could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a mesitoyl radical, or a mesitoyl cation ((CH₃)₃C₆H₂CO⁺, m/z = 147) and a benzoyl radical. The fragment that is better able to stabilize the positive charge is typically observed with higher intensity. youtube.com

Cleavage between a carbonyl carbon and the adjacent aromatic ring is less common but possible.

The resulting fragment ions are detected, and their mass-to-charge ratios (m/z) provide a fingerprint that helps to confirm the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. tubitak.gov.trresearchgate.net

Table 4: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₇H₁₆O₂]⁺ | 252 |

| Mesitoyl Cation | [(CH₃)₃C₆H₂CO]⁺ | 147 |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 |

Chromatographic Techniques for Purity Assessment and Compound Isolation

Chromatographic methods are indispensable for the purification of synthesized this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the target compound from starting materials, byproducts, and other impurities. nih.gov A common setup involves a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is often performed using a diode-array detector (DAD), which can provide UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. researchgate.net The purity of the compound is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Chiral HPLC can also be employed to separate enantiomers if a chiral center is present in an analog. acs.org

Thin-Layer Chromatography (TLC) is frequently used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. rsc.org The compound spot is visualized under UV light or by using a staining agent. rsc.org

Column Chromatography is the standard method for purifying multigram quantities of the compound. A stationary phase, such as silica (B1680970) gel, is used with an appropriate eluent system (often a mixture of nonpolar and polar solvents like hexanes and ethyl acetate) to separate the components of the reaction mixture based on their differential adsorption to the stationary phase. rsc.org

These chromatographic techniques ensure that the this compound used for further studies is of high purity, which is crucial for obtaining reliable spectroscopic data and for any subsequent applications. researchgate.netnih.gov

Theoretical and Computational Investigations of Aromatic α Diketones

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Mesityl-2-phenylethane-1,2-dione, these calculations would provide a deep insight into its electronic nature, reactivity, and stability.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. By applying DFT, one can predict a variety of molecular properties for this compound with a high degree of accuracy.

DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. This involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. For this compound, particular attention would be paid to the orientation of the mesityl and phenyl rings with respect to the central dicarbonyl unit.

A hypothetical data table for the optimized geometric parameters of this compound, based on DFT calculations, is presented below.

| Parameter | Predicted Value |

| C=O Bond Length (Å) | 1.22 |

| C-C (dicarbonyl) Bond Length (Å) | 1.53 |

| C-C (phenyl-carbonyl) Bond Length (Å) | 1.48 |

| C-C (mesityl-carbonyl) Bond Length (Å) | 1.50 |

| Dihedral Angle (Phenyl-C-C-Mesityl) (°) | 90-110 |

Note: These are hypothetical values based on typical bond lengths and the expected steric influence of the mesityl group.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the aromatic rings, particularly the electron-rich mesityl group. The LUMO is anticipated to be centered on the α-diketone moiety, specifically the π* orbitals of the carbonyl groups.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The introduction of the electron-donating methyl groups on the mesityl ring would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted benzil (B1666583).

A hypothetical data table summarizing the FMO analysis for this compound is shown below.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These are hypothetical values for illustrative purposes.

Aromaticity Assessment via Computational Descriptors (e.g., NICS)

Aromaticity is a key concept in organic chemistry, and its quantification can be achieved through computational descriptors. The Nucleus-Independent Chemical Shift (NICS) is a widely used method to assess the aromaticity of a cyclic system. NICS values are typically calculated at the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity.

For this compound, NICS calculations would be performed for both the phenyl and the mesityl rings. It is expected that both rings would exhibit negative NICS values, confirming their aromatic nature. It would be of interest to compare the NICS values of the substituted mesityl ring with the unsubstituted phenyl ring to see if the methyl groups have a significant electronic effect on the ring's aromaticity.

Conformational Analysis and Steric Hindrance Effects of Aromatic Substituents

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its physical and chemical properties. For this compound, the rotation around the single bonds connecting the aromatic rings to the dicarbonyl unit leads to different possible conformations.

The primary factor governing the conformational preferences of this molecule is the steric hindrance between the bulky mesityl group and the phenyl group, as well as their interactions with the carbonyl oxygens. Due to the presence of the three methyl groups on the mesityl ring, significant steric repulsion is expected.

Computational conformational analysis, typically performed using molecular mechanics or DFT, would involve rotating the key dihedral angles and calculating the energy of each resulting conformation. This would lead to a potential energy surface, from which the most stable (lowest energy) conformers can be identified. It is anticipated that the most stable conformation of this compound would feature a significant twist between the planes of the mesityl and phenyl rings to minimize steric clashes. This is in contrast to less substituted benzils, which may adopt more planar conformations.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various reactions, such as photochemical reactions or nucleophilic additions to the carbonyl groups.

By modeling the reaction pathway, chemists can identify transition states, which are the high-energy species that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate. For example, in a nucleophilic addition reaction, computational modeling could determine whether the nucleophile preferentially attacks the carbonyl carbon adjacent to the phenyl group or the one next to the mesityl group, and explain this selectivity based on steric and electronic factors.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies correspond to the different modes of vibration within the molecule, such as the stretching of the C=O and C-C bonds, and the bending of various angles. These predicted spectra can be invaluable for assigning the peaks observed in experimental spectra.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This would involve calculating the energies of the electronic transitions from the ground state to various excited states. The results would provide insight into the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved.

A hypothetical table of predicted key vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Symmetric Stretch | 1680 |

| C=O Asymmetric Stretch | 1695 |

| Phenyl Ring C-C Stretch | 1600 |

| Mesityl Ring C-C Stretch | 1585 |

Note: These are hypothetical values for illustrative purposes.

Applications of 1 Mesityl 2 Phenylethane 1,2 Dione in Advanced Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com The utility of a building block is defined by its reactivity and its ability to be incorporated into larger structures. 1-Mesityl-2-phenylethane-1,2-dione, with its vicinal dicarbonyl motif, is an exemplary synthetic intermediate, primarily for the construction of diverse heterocyclic frameworks. sigmaaldrich.comtamu.edu

The two electrophilic carbonyl carbons provide reactive sites for condensation reactions with a wide array of binucleophiles. A classic and powerful application of α-diketones is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. For instance, the condensation of a 1,2-dione with 1,2-diamines, such as substituted o-phenylenediamines, provides a direct and high-yielding route to quinoxaline (B1680401) derivatives. The steric bulk of the mesityl group in this compound can influence the regioselectivity and kinetics of such cyclization reactions.

Furthermore, this diketone is a valuable substrate for multicomponent and domino reactions, which are highly efficient processes that form several chemical bonds in a single operation. nih.govmdpi.com These strategies allow for the rapid generation of molecular complexity from simple starting materials, a key goal in modern organic synthesis. nih.gov The reactivity of the dione (B5365651) can be harnessed to create intricate polycyclic systems that would otherwise require lengthy, multi-step syntheses.

| Reactant Type | Resulting Heterocycle | Reaction Type |

|---|---|---|

| o-Phenylenediamines | Quinoxalines | Condensation |

| Amidines | Imidazoles | Condensation |

| Hydrazine Derivatives | Pyridazines | Condensation |

| 1,3-Dicarbonyls and Ammonia Source | Pyrroles | Paal-Knorr type synthesis |

| β-Ketoesters and Amines | Dihydropyrimidones | Biginelli-type reaction |

Catalytic and Photocatalytic Applications in Organic Transformations

The α-diketone functionality in this compound is a chromophore that can absorb light in the near-UV and visible regions. nih.gov Upon photoexcitation, it can form an excited triplet state, which is a powerful chemical species capable of participating in or catalyzing organic transformations. researchgate.net This property allows the compound to function as a photocatalyst, often obviating the need for expensive and potentially toxic metal-based catalysts.

One significant area of application is in photohydrogen atom transfer (HAT) catalysis. pku.edu.cn The excited triplet state of the dione can abstract a hydrogen atom from a suitable donor, including substrates with traditionally inert C-H bonds. This generates a carbon-centered radical, which can then undergo a variety of useful transformations, such as addition, cyclization, or cross-coupling reactions. This approach provides a mild and efficient pathway for C-H functionalization, a major goal in synthetic chemistry. pku.edu.cn

Recent research has demonstrated that certain photochemical transformations can proceed without any external photocatalyst, relying on the substrate itself to absorb light and initiate the reaction sequence. researchgate.net The unique electronic properties of this compound make it a candidate for such catalyst-free photochemical reactions, where irradiation with a specific wavelength of light could trigger selective bond cleavages or rearrangements. researchgate.net

| Transformation Type | Mechanism | Significance |

|---|---|---|

| C-H Functionalization | Hydrogen Atom Transfer (HAT) | Activates inert bonds under mild conditions. pku.edu.cn |

| [2+2] Cycloadditions | Triplet Energy Transfer | Forms cyclobutane (B1203170) rings, useful in synthesis. |

| Ring Expansions/Rearrangements | Photochemical Excitation/Bond Cleavage | Access to complex or strained ring systems. researchgate.net |

| Polymerization Initiation | Photoinduced Radical Generation | Spatially and temporally controlled polymer synthesis. researchgate.net |

Contributions to Advanced Materials Science and Polymer Chemistry (e.g., Photoinitiators, Precursors for Functional Materials)

In materials science and polymer chemistry, photoinitiators are crucial components that absorb light and generate reactive species to initiate polymerization. nih.gov this compound belongs to the class of Type I photoinitiators. Upon irradiation with light of a suitable wavelength (e.g., blue light), the bond between the two carbonyl carbons undergoes homolytic cleavage (α-cleavage). researchgate.net This process generates two acyl radicals, which are highly efficient at initiating the free-radical polymerization of monomers like methacrylates.

The use of visible light photoinitiators is highly advantageous for applications in coatings, adhesives, and especially in biomedical fields like dental resins, as it avoids the use of high-energy UV light. nih.govresearchgate.net Compared to other visible light initiators like camphorquinone, acylgermanium, or silyl-based systems, α-diketones like this compound can offer excellent bleaching properties, meaning the final polymer is colorless and transparent. researchgate.net The bulky mesityl group can also influence the initiator's solubility, reactivity, and the final properties of the polymer network.

Beyond its role as an initiator, the dione can serve as a precursor for functional materials. nih.gov The reactive carbonyl groups can be transformed into larger, conjugated systems through condensation reactions. For example, reacting the dione with aromatic diamines can produce phenazine (B1670421) units. If this transformation is performed on a dione-functionalized polymer or monomer, it allows for the creation of materials with tailored electronic and photophysical properties, suitable for applications in organic electronics or as chemical sensors. nih.govnih.gov

| Photoinitiator System | Initiation Mechanism | Key Advantages | Potential Limitations |

|---|---|---|---|

| This compound | Type I (α-Cleavage) | Good bleaching, one-component system. researchgate.net | Quantum yield may vary with structure. |

| Camphorquinone/Amine | Type II (H-Abstraction) | Widely used, well-understood. researchgate.net | Two-component, potential for yellowing. |

| Acylgermanium Compounds | Type I (C-Ge Cleavage) | High reactivity, effective under LEDs. | Higher cost, potential toxicity concerns. |

| Silyl Glyoxylates | Type I (α-Cleavage) | Excellent bleaching, high efficiency. researchgate.net | Synthesis can be complex. |

Development of Novel Reagents and Methodologies in Organic Synthesis

The unique reactivity of 1,2-dicarbonyl compounds provides fertile ground for the development of new synthetic methods. beilstein-journals.org One of the most well-known transformations of 1,2-diones is the base-catalyzed benzilic acid rearrangement. beilstein-journals.org In this reaction, a hydroxide (B78521) ion adds to one carbonyl group, followed by the migration of an adjacent group (in this case, the mesityl or phenyl group) to the neighboring carbonyl carbon. This rearrangement results in the formation of an α-hydroxy carboxylic acid. Applying this methodology to this compound would produce a sterically hindered α-hydroxy acid containing a valuable quaternary carbon center, a motif that is challenging to construct using other methods. The significant steric difference between the mesityl and phenyl groups could lead to highly selective or even exclusive migration of the phenyl group, offering a predictable route to a single product isomer.

Furthermore, the dione can be used to generate novel reagents for organic synthesis. For example, its reaction with specific phosphorus or sulfur ylides could lead to the formation of new, functionalized allenes or episulfides, which are themselves versatile intermediates for further transformations. The development of such methodologies expands the toolbox available to synthetic chemists for constructing complex molecules. The steric and electronic properties imparted by the mesityl and phenyl substituents can be leveraged to control the reactivity and stability of these newly formed reagents, enabling transformations not possible with simpler aliphatic or aromatic diones.

| Methodology | Key Transformation | Product Type | Synthetic Value |

|---|---|---|---|

| Benzilic Acid Rearrangement | 1,2-Aryl/Alkyl Migration | α-Hydroxy Carboxylic Acids | Access to quaternary stereocenters. beilstein-journals.org |

| Wittig-type Reactions | Reaction with Phosphonium Ylides | Functionalized Allenes/Alkenes | Provides unique unsaturated systems. |

| Corey-Winter Olefination | Reaction with Thiocarbonyls | Alkenes | Stereoselective synthesis of alkenes from diols derived from the dione. |

| Heterocycle Synthesis | Condensation with Dinucleophiles | Quinoxalines, Imidazoles, etc. | Direct access to important pharmacophores. researchgate.net |

Future Perspectives and Emerging Research Directions for Aromatic α Diketones

Development of Novel and Sustainable Synthetic Pathways

The synthesis of aromatic α-diketones has traditionally relied on methods that often involve harsh conditions or the use of stoichiometric, and sometimes toxic, reagents. The future of organic synthesis is intrinsically linked to the development of sustainable and atom-economical methodologies.

Recent advancements have focused on greener approaches. For instance, visible-light-induced aerobic C-H oxidation has emerged as a promising strategy for producing aromatic ketones. chemistryviews.org This method utilizes air as the oxidant and water as a benign solvent, representing a significant step towards environmentally friendly synthesis. chemistryviews.org Another innovative approach involves the oxidation of alkynes using mercuric salts to yield α-diketones. acs.org While effective, the toxicity of mercury necessitates the development of cleaner alternatives.

N-Heterocyclic carbenes (NHCs) are also being explored as catalysts for the synthesis of ketones from aromatic aldehydes. mdpi.com Furthermore, the use of natural sunlight and air for the oxidation of α-aryl halogen derivatives presents an exceptionally green pathway to α-aryl carbonyl compounds. organic-chemistry.org The development of these sustainable methods is crucial for the future production of compounds like 1-Mesityl-2-phenylethane-1,2-dione, minimizing environmental impact while ensuring high efficiency.

| Synthetic Approach | Key Features | Sustainability Aspect |

| Visible-light-induced C-H oxidation | Uses CeCl3 as a photosensitizer in water. chemistryviews.org | Utilizes air as an oxidant and water as a solvent. chemistryviews.org |

| Oxidation of alkynes | Employs mercuric salts to convert alkynes to α-diketones. acs.org | Research is ongoing to replace toxic mercury catalysts. |

| N-Heterocyclic Carbene (NHC) catalysis | Catalyzes the formation of ketones from aromatic aldehydes. mdpi.com | Offers a metal-free catalytic alternative. |

| Sunlight and air oxidation | Oxidizes α-aryl halogen derivatives to carbonyl compounds. organic-chemistry.org | Employs abundant and non-toxic natural resources. organic-chemistry.org |

Exploration of Undiscovered Reactivity Modes and Chemical Transformations

The rich chemistry of the α-dicarbonyl moiety offers a fertile ground for discovering novel reactions. The Norrish Type II reaction, for example, has been utilized in aromatic aldols and 1,5-diketones for the controlled release of fragrance compounds. nih.gov This photochemical transformation highlights the potential for α-diketones to act as photoactive molecules.

The development of new catalytic systems continues to unlock unprecedented transformations. For example, a combination of copper powder and Selectfluor has been shown to efficiently catalyze the formation of 1,2-diketones from alkynes under mild conditions, using water and dioxygen as environmentally benign oxygen sources. organic-chemistry.org The unique steric hindrance provided by the mesityl group in this compound could lead to unusual reactivity patterns and selectivities in such transformations, a key area for future investigation. The exploration of its photochemical behavior, for instance, could reveal novel rearrangement or fragmentation pathways.

Integration into Complex Molecular Architectures and Supramolecular Systems

The rigid and well-defined geometry of aromatic α-diketones makes them excellent building blocks for the construction of complex molecular architectures and supramolecular assemblies. Their ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, can be harnessed to create intricate and functional systems.

Aromatic diketone derivatives have been designed and synthesized as potential inhibitors of HIV-1 integrase, demonstrating their potential in medicinal chemistry. nih.gov The specific spatial arrangement of the carbonyl groups can be utilized to chelate metal ions or to direct the formation of macrocycles and cages. The bulky mesityl group in this compound can act as a steric shield, influencing the self-assembly process and potentially leading to the formation of novel supramolecular structures with unique host-guest properties. Future research will likely focus on incorporating this and similar α-diketones into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other polymeric materials to create materials with tailored electronic and photophysical properties.

Advanced Spectroscopic Probes and Deeper Mechanistic Investigations

A thorough understanding of the electronic structure and reaction mechanisms of aromatic α-diketones is essential for their rational application. Advanced spectroscopic techniques are poised to provide unprecedented insights. For instance, laser transient absorption spectroscopy has been employed to observe the intermediates of the Norrish II process in aromatic aldols and 1,5-diketones. nih.gov

For this compound, detailed spectroscopic studies, including advanced NMR techniques like 1D nOe difference experiments, can elucidate its conformational preferences in solution. researchgate.net Time-resolved infrared and transient absorption spectroscopy can be used to probe the excited-state dynamics of this molecule, revealing the influence of the mesityl group on its photochemical pathways. Such studies are crucial for understanding and predicting the reactivity of this class of compounds. DFT calculations have been used to demonstrate that the selone tautomer of 1-Mesityl-1,3-dihydro-imidazole-2-selone is more stable than the selenol tautomer, showcasing the power of combining experimental and computational methods. nih.gov

Computational Chemistry for Rational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules with desired properties and the prediction of their reactivity. Molecular docking simulations have been used to understand how different types of aromatic diketone derivatives interact with HIV-1 integrase, explaining their varying inhibitory activities. nih.gov

For this compound, computational modeling can be employed to:

Predict its conformational landscape and the rotational barrier of the mesityl group.

Calculate its electronic properties, such as its HOMO-LUMO gap and electron affinity.

Simulate its spectroscopic signatures (e.g., NMR, IR, UV-Vis) to aid in experimental characterization.

Model its reactivity in various chemical transformations, providing insights into reaction mechanisms and predicting the feasibility of new reactions.

Q & A

Q. What are the recommended synthetic routes for 1-Mesityl-2-phenylethane-1,2-dione, and how can reaction efficiency be optimized?

A common approach involves the oxidation of substituted 1,2-diols or diketone precursors. For example, derivatives like 1-[4-(Methylsulfanyl)phenyl]-2-phenylethane-1,2-dione can be synthesized via Friedel-Crafts acylation or oxidative coupling, with LC-MS (e.g., m/z 243.1 [M+1]) used to confirm product purity . Optimization may include adjusting stoichiometry of aryl precursors, reaction temperature (e.g., 80–120°C), and catalyst choice (e.g., Lewis acids like AlCl₃). Side reactions, such as over-oxidation or mesityl group decomposition, require monitoring via TLC or in situ FTIR.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR : Key signals include δ 2.52 ppm (SMe protons) and aromatic protons at δ 7.21–7.91 ppm, confirming mesityl and phenyl substituents .

- LC-MS/HRMS : Validates molecular weight and detects impurities (e.g., unreacted precursors).

- XRD : Resolves crystal packing and confirms diketone geometry, critical for reactivity studies.

- TGA/DSC : Assesses thermal stability (e.g., decomposition above 200°C) .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2 irritation risks) .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.

- Storage : Keep in sealed containers away from oxidizers and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., mesityl vs. phenyl) influence the compound’s reactivity in cross-coupling reactions?

The electron-rich mesityl group enhances electrophilicity at the diketone carbonyl, facilitating nucleophilic attacks (e.g., enolate formation). Computational studies (DFT) can map charge distribution, while Hammett parameters correlate substituent effects with reaction rates. Contrast with phenyl-substituted analogs, which show slower kinetics due to reduced electron-donating capacity .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Some studies report moderate antimicrobial activity, while others show no efficacy. This discrepancy may arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions.

- Solubility Limitations : Poor aqueous solubility (common in diketones) may reduce bioavailability. Use surfactants (e.g., Tween-80) or DMSO carriers to improve dissolution .

- Metabolic Stability : Hepatic microsome assays can assess degradation rates in vitro.

Q. What methodologies enable the study of this compound’s stability under ambient vs. accelerated conditions?

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC for degradation products (e.g., quinones or cleavage products) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life. Activation energy (Eₐ) calculations from TGA data improve accuracy .

Q. How can computational tools predict the environmental impact of this compound?

- QSAR Models : Estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms).

- Molecular Dynamics : Simulate adsorption on soil/organic surfaces to assess persistence. Cross-validate with experimental data from OECD 301/307 tests .

Q. Methodological Notes

- Synthetic Reproducibility : Document catalyst lot numbers and solvent purity (e.g., anhydrous THF vs. technical grade) to mitigate batch variability.

- Data Conflict Resolution : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate contradictory findings .

- Ethical Compliance : Adhere to institutional guidelines for toxicity testing, particularly for in vivo studies involving chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.